molecular formula C20H28N2O3 B6776103 N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide

Cat. No.: B6776103
M. Wt: 344.4 g/mol
InChI Key: BHTQFJPHYOKINB-UHFFFAOYSA-N
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Description

N-(3-ethoxy-5-oxaspiro[34]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide is a synthetic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, followed by the introduction of the ethoxy group and the phenylpyrrolidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors can also be considered to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological systems.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-5-oxaspiro[3.4]octan-1-amine
  • N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide
  • N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide

Uniqueness

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-1-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-2-24-18-14-17(20(18)11-7-13-25-20)21-19(23)16-10-6-12-22(16)15-8-4-3-5-9-15/h3-5,8-9,16-18H,2,6-7,10-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTQFJPHYOKINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCO2)NC(=O)C3CCCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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